molecular formula C16H23BrN2 B3107366 N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide CAS No. 1609407-72-8

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide

Cat. No.: B3107366
CAS No.: 1609407-72-8
M. Wt: 323.27
InChI Key: KGTSPVJMMQHCOO-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide is a chemical compound that features an indole moiety linked to a cyclohexanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide typically involves the reaction between tryptamine and cyclohexanone. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-YL)ethyl]acetamide
  • N-[2-(1H-Indol-3-YL)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-Indol-3-YL)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.BrH/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16;/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSPVJMMQHCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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